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An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DIFMDA	
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Abstract

Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance. Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of creating a less neurotoxic alternative to MDA and its analog MDMA.[1] The core rationale behind its design lies in the substitution of the methylenedioxy bridge with a difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic stability of the compound and reduce the formation of neurotoxic metabolites, which are believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known pharmacological properties of DIFMA, including available data on its interaction with monoamine transporters. It also outlines detailed experimental protocols relevant to its study and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its scientific context.

Chemical Structure and Properties

Difluoromethylenedioxyamphetamine, also known as **DiFMDA**, is characterized by the presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]



CAS Number: 910393-51-0[1]

Property	Value	Source
Chemical Formula	C10H11F2NO2	[1]
Molar Mass	215.200 g·mol⁻¹	[1]
SMILES	CC(Cc1ccc2c(c1)OC(O2) (F)F)N	[1]
InChI	InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15- 10(11,12)14-8/h2-3,5- 6H,4,13H2,1H3	[1]

Synthesis

The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

Experimental Protocol: Synthesis of DIFMA

The following is a generalized protocol based on the synthetic schemes for fluorinated amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic route is outlined below:

 Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be synthesized from commercially available precursors through a series of reactions to introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired position on the benzene ring.



- Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position para to the aldehyde.
- Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of a base to form the corresponding nitrostyrene derivative.
- Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be
 achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce
 both the nitro group and the double bond to yield the final product,
 Difluoromethylenedioxyamphetamine.
- Purification: The final compound is then purified using standard techniques such as distillation or chromatography to yield the pure product.



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A simplified workflow for the synthesis of DIFMA.

Pharmacological Function

The primary pharmacological rationale for the development of DIFMA was to create a compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to be more resistant to metabolic cleavage, thereby reducing the formation of these harmful metabolites.[1][2]

Interaction with Monoamine Transporters



The primary molecular targets of amphetamine-like compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

While specific quantitative binding data for DIFMA is not readily available in the public domain, in vitro studies have qualitatively characterized its affinity for the serotonin transporter. These studies indicate that DIFMA has a SERT affinity that is intermediate between that of MDA and MDMA.[1]

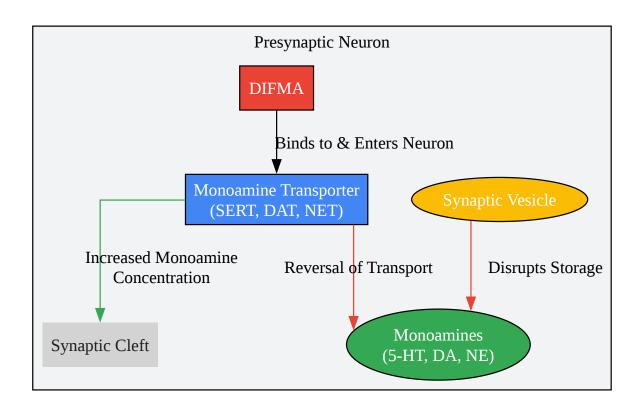
For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human monoamine transporters are presented in the table below.

Compound	hSERT Ki (nM)	hDAT Ki (nM)	hNET Ki (nM)
MDA	226	580	108
MDMA	394	1320	612

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However, based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine releaser.







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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine]

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